Differential Antiproliferative Activity: cis- vs. trans-Resveratrol in Human Cancer Cells
In a direct comparative study, the antiproliferative and cytotoxic properties of cis- and trans-resveratrol were assessed across four human tumor cell lines (HCC, colon, pancreatic, and renal cell carcinoma). The trans-isomer consistently exhibited greater potency [1].
| Evidence Dimension | Antiproliferative Activity |
|---|---|
| Target Compound Data | IC50 values not explicitly provided, but activity is described as roughly half that of trans-resveratrol at 100 µM. |
| Comparator Or Baseline | Trans-resveratrol |
| Quantified Difference | Trans-resveratrol had about twice the inhibitory activity compared to the cis-isomer at 100 µM across most cell lines tested [1]. |
| Conditions | In vitro; human hepatocellular carcinoma (HepG2, Hep3B), colon carcinoma (HCT-116, HCT-116/p53(-/-)), pancreatic carcinoma (Capan-2, MiaPaCa-2), and renal cell carcinoma (A498, SN12C) cell lines. |
Why This Matters
This quantifies the isomeric difference in anticancer activity, demonstrating that cis-resveratrol is a distinct and less potent entity, which is crucial for studies investigating isomer-specific effects or for use as a less active control.
- [1] Fischer, S., et al. (2021). Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. Molecules, 26(18), 5586. View Source
